![molecular formula C16H24N4O5 B2920298 7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-62-9](/img/structure/B2920298.png)
7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of a broader category of compounds known as polycyclic aromatic compounds, which are multiple aromatic rings fused together .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it . The exact structure would depend on the positions and types of these substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the types and positions of substituents can influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Antiviral and Antimicrobial Activity
Studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antiviral and antimicrobial properties. This is evident in the synthesis of non-nucleoside analogs of toyocamycin, which have shown effects against human cytomegalovirus and herpes simplex virus (Renau et al., 1996).
Catalytic and Electrochemical Properties
Some pyrrolo[2,3-d]pyrimidine derivatives have been explored for their catalytic and electrochemical properties. For instance, the synthesis of novel aromatic polyamides with pendent dimethoxy-substituted triphenylamine units illustrates the potential of these compounds in materials science, particularly in the development of electrochromic materials (Chang & Liou, 2008).
Antioxidant Properties
The exploration of pyrrolo[2,3-d]pyrimidine derivatives in the context of antioxidant properties has also been conducted. Studies such as the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols reveal their potential as chain-breaking antioxidants, which could have implications in pharmaceutical and nutraceutical industries (Wijtmans et al., 2004).
Anticancer Activity
Significantly, certain pyrrolo[2,3-d]pyrimidine derivatives have shown anticancer activity. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents demonstrate the therapeutic potential of these compounds in oncology (Rahmouni et al., 2016).
将来の方向性
作用機序
Target of Action
It is suggested that the compound may bind to and be transported byFolate Receptor α (FRα) and Folate Receptor β (FRβ) . These receptors play a crucial role in the transport of folate and folate analogs, which are essential for various cellular processes, including DNA synthesis and repair.
Mode of Action
It is suggested that the compound interacts with its targets (frα and frβ) through binding and transportation . This interaction could lead to changes in the cellular processes that these receptors are involved in, such as DNA synthesis and repair.
Pharmacokinetics
The compound’s potential interaction with frα and frβ suggests that it may be absorbed and distributed in the body through the folate transport system
特性
IUPAC Name |
7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-18-14-11(15(22)19(2)16(18)23)10-12(20(14)7-9-25-4)13(21)17-6-5-8-24-3/h10H,5-9H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVZIYSOWDQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NCCCOC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

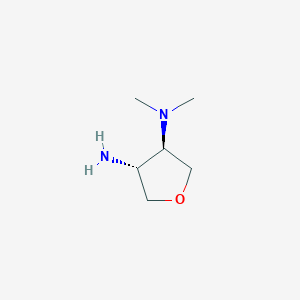
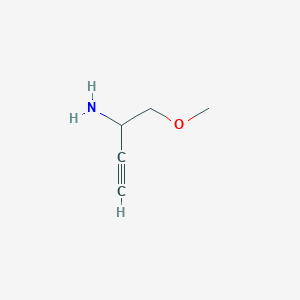
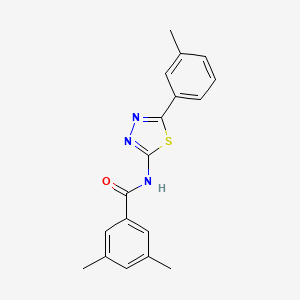
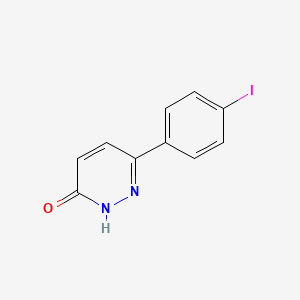
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2920221.png)
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)


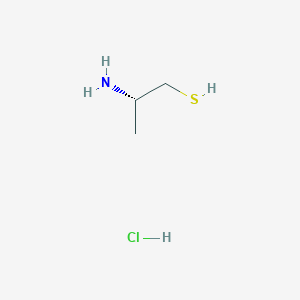
![5-(4-ethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920228.png)
![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)
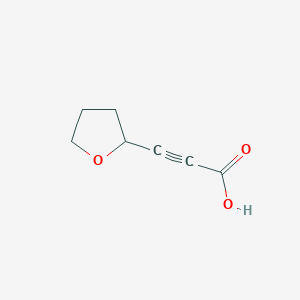
![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)